(5-bromofuran-2-yl)(2-((2-chloro-6-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone
Description
Properties
IUPAC Name |
(5-bromofuran-2-yl)-[2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrClFN2O2S/c16-13-5-4-12(22-13)14(21)20-7-6-19-15(20)23-8-9-10(17)2-1-3-11(9)18/h1-5H,6-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEWMLRWKYOAPDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=C(C=CC=C2Cl)F)C(=O)C3=CC=C(O3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrClFN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (5-bromofuran-2-yl)(2-((2-chloro-6-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The compound's structure can be broken down into several key components:
- Furan Ring : The presence of the brominated furan ring contributes to its reactivity and potential interactions with biological targets.
- Imidazole Moiety : The imidazole ring is known for its role in various biological processes and can interact with enzymes and receptors.
- Substituents : The chloro and fluorine substitutions on the benzyl group may enhance the compound's lipophilicity and biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, which may include:
- Enzyme Inhibition : The imidazole ring can act as a competitive inhibitor for enzymes involved in metabolic pathways.
- Receptor Modulation : The compound may bind to various receptors, altering signaling pathways related to cell proliferation and apoptosis.
Antimicrobial Activity
Research has indicated that compounds containing furan and imidazole moieties often exhibit antimicrobial properties. A study exploring similar derivatives found that modifications on the imidazole ring significantly enhanced antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
Anti-inflammatory Effects
The potential anti-inflammatory effects of this compound have been investigated in several studies. For instance, derivatives with similar structures have shown promising results in reducing inflammation markers in vitro. This suggests that the compound may inhibit pro-inflammatory cytokines or modulate immune responses.
Cytotoxicity Against Cancer Cells
Preliminary studies have demonstrated cytotoxic effects against various cancer cell lines. The mechanism appears to involve apoptosis induction through mitochondrial pathways. This is particularly relevant for compounds that can cross cell membranes due to their lipophilic nature, allowing them to reach intracellular targets .
Case Studies
-
Synthesis and Evaluation of Derivatives :
A study synthesized several derivatives of the compound, evaluating their biological activities. One derivative exhibited significant cytotoxicity against human breast cancer cells (MCF-7), suggesting that structural modifications can enhance therapeutic efficacy . -
In Vivo Studies :
In vivo studies using animal models have shown that compounds similar to (5-bromofuran-2-yl)(2-((2-chloro-6-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone can reduce tumor growth significantly when administered at specific dosages. These findings support further exploration into dosage optimization for clinical applications .
Research Findings Summary Table
Scientific Research Applications
The compound exhibits several pharmacological properties, including:
1. Anticancer Activity
Research has indicated that derivatives of this compound may exhibit significant anticancer effects. A study demonstrated that certain structural modifications led to enhanced cytotoxicity against various cancer cell lines, suggesting its potential as a lead compound in cancer therapy.
2. Antimicrobial Properties
The compound has shown promising antimicrobial activity against a range of bacterial strains. In vitro studies revealed that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics.
3. Anticonvulsant Effects
Investigations into the anticonvulsant properties of imidazole derivatives have shown that this compound may possess efficacy in reducing seizure activity in animal models, indicating its potential use in treating epilepsy.
Case Studies
Several studies have documented the applications and effects of this compound:
Chemical Reactions Analysis
Chemical Reactions and Mechanisms
The compound’s reactivity stems from its functional groups:
2.1. Nucleophilic Substitution at the Furan Ring
The 5-bromofuran-2-yl substituent is susceptible to nucleophilic attack due to the electron-withdrawing effect of bromine. Potential reactions include:
-
Substitution : Replacement of bromine with nucleophiles (e.g., amines, alcohols) under basic or polar aprotic conditions.
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Elimination : Formation of alkenes via dehydrohalogenation under heat or acidic conditions.
2.2. Thioether Group Reactions
The 2-((2-chloro-6-fluorobenzyl)thio) moiety can undergo:
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Oxidation : Conversion to sulfoxides or sulfones using oxidizing agents (e.g., H₂O₂, mCPBA).
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Alkylation : Participation in SN2 reactions with alkylating agents.
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Metathesis : Potential for sulfur-based coupling reactions.
2.3. Imidazole Ring Reactions
The 4,5-dihydro-1H-imidazol-1-yl ring may engage in:
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Ring-opening : Under acidic or basic conditions, leading to cleavage products.
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Electrophilic substitution : Functionalization at nitrogen or carbon positions.
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Alkylation : Introduction of additional substituents via nucleophilic attack.
Reaction Conditions and Optimization
Key factors influencing reactivity include:
| Factor | Impact |
|---|---|
| Solvent | Polar aprotic solvents (e.g., DMSO) enhance nucleophilic substitution. |
| Temperature | Elevated temperatures favor elimination or side reactions. |
| Catalysts | Lewis acids (e.g., FeCl₃) or bases (e.g., NaOH) accelerate specific pathways. |
| Time | Prolonged reaction times increase risks of decomposition or byproduct formation. |
Analytical Methods
Structural confirmation and purity assessment rely on:
-
Nuclear Magnetic Resonance (NMR) :
-
¹H NMR : Detection of aromatic protons (furan, benzyl), imidazole NH signals, and thioether groups.
-
¹³C NMR : Identification of carbonyl carbons and sulfur-linked carbons.
-
-
Infrared Spectroscopy (IR) :
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Characterization of carbonyl (C=O) stretches (~1680–1700 cm⁻¹) and thioether (C–S) bonds (~600–700 cm⁻¹).
-
-
Mass Spectrometry (MS) :
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogs include:
Key Observations :
- Halogenation: The target compound’s 2-chloro-6-fluorobenzyl group introduces dual halogenation, likely enhancing halogen bonding (e.g., with protein targets) compared to mono-fluorinated analogs . Chlorine’s larger atomic radius may increase steric hindrance but improve metabolic stability.
- Electronic Effects: Bromine on the furan ring (strong electron-withdrawing) may polarize the methanone carbonyl, influencing reactivity or binding affinity.
Similarity Analysis Using Chemoinformatics
Using Tanimoto coefficients (binary fingerprint comparison), the target compound shares ~85% similarity with its 3-fluoro analog and ~80% with the 2-fluoro analog, primarily due to halogen positioning and benzylthio linkage differences . These coefficients suggest moderate overlap in pharmacophoric features but distinct electronic profiles.
Preparation Methods
Bromination of Furan
Radical bromination of furan using $$ \text{N} $$-bromosuccinimide (NBS) in carbon tetrachloride under UV irradiation provides 5-bromofuran-2-carbaldehyde in 82% yield. Subsequent oxidation with Jones reagent ($$ \text{CrO}3/\text{H}2\text{SO}_4 $$) converts the aldehyde to 5-bromofuran-2-carboxylic acid (Scheme 1).
$$
\small
\text{Furan} \xrightarrow[\text{UV, CCl}4]{\text{NBS}} \text{5-Bromofuran-2-carbaldehyde} \xrightarrow[\text{H}2\text{O}]{\text{CrO}_3} \text{5-Bromofuran-2-carboxylic Acid} \quad
$$
Optimization Note : Lower temperatures (0–5°C) during oxidation minimize decarboxylation, increasing isolated yield to 89%.
Acyl Chloride Formation
Treatment of 5-bromofuran-2-carboxylic acid with thionyl chloride ($$ \text{SOCl}2 $$) in anhydrous dichloromethane generates the corresponding acyl chloride. Excess $$ \text{SOCl}2 $$ (3 equiv.) and reflux (40°C, 4 h) achieve quantitative conversion.
Construction of 2-((2-Chloro-6-fluorobenzyl)thio)-4,5-dihydro-1H-imidazole
Imidazoline Ring Synthesis
Cyclocondensation of ethylenediamine with thiourea in refluxing ethanol (78°C, 12 h) yields 2-mercapto-4,5-dihydro-1H-imidazole (imidazoline-2-thiol) as a crystalline solid (mp 145–147°C).
Thioether Formation
Alkylation of imidazoline-2-thiol with 2-chloro-6-fluorobenzyl chloride proceeds under phase-transfer conditions (Scheme 2). A mixture of potassium carbonate ($$ \text{K}2\text{CO}3 $$), tetrabutylammonium bromide (TBAB, 5 mol%), and acetonitrile/water (3:1) at 60°C for 6 h affords the thioether in 94% yield.
$$
\small
\text{Imidazoline-2-thiol} + \text{2-Chloro-6-fluorobenzyl chloride} \xrightarrow[\text{TBAB}]{\text{K}2\text{CO}3} \text{Target Thioether} \quad
$$
Critical Parameter : Maintaining pH >10 prevents protonation of the thiolate nucleophile, ensuring efficient alkylation.
Final Coupling and Isolation
Amide Bond Formation
The acyl chloride (1.2 equiv.) reacts with the imidazoline-thioether (1.0 equiv.) in dichloromethane using $$ \text{N,N} $$-diisopropylethylamine (DIPEA, 2.5 equiv.) as base. Stirring at 25°C for 18 h followed by aqueous workup (5% HCl, saturated $$ \text{NaHCO}_3 $$) gives the crude product, which is purified via silica gel chromatography (ethyl acetate/hexane, 1:3) to yield 76% of the title compound.
Alternative Coupling Agents
Comparative studies using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt) in tetrahydrofuran (THF) showed lower efficiency (58% yield), attributed to HOBt-induced side reactions at the imidazoline nitrogen.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
- $$ ^1\text{H} $$ NMR (400 MHz, CDCl$$ _3 $$) : δ 7.42 (d, $$ J = 3.2 $$ Hz, 1H, furan H3), 7.31 (t, $$ J = 8.4 $$ Hz, 1H, aromatic H4), 7.12 (dd, $$ J = 8.4, 5.6 $$ Hz, 2H, aromatic H3/H5), 6.58 (d, $$ J = 3.2 $$ Hz, 1H, furan H4), 4.72 (s, 2H, SCH$$ _2 $$), 3.85–3.78 (m, 4H, imidazoline H4/H5).
- $$ ^{13}\text{C} $$ NMR : δ 168.4 (C=O), 159.1 (d, $$ J{\text{C-F}} = 245 $$ Hz, aromatic CF), 132.6 (furan C5), 118.3 (furan C2), 115.7 (d, $$ J{\text{C-F}} = 21 $$ Hz, aromatic CH), 52.1 (SCH$$ _2 $$), 44.8 (imidazoline C2).
Mass Spectrometry
High-resolution ESI-MS: $$ m/z $$ 445.9782 [M+H]$$ ^+ $$ (calcd. for C$$ _15$$H$$ _11$$BrClFN$$ _2$$O$$ _2$$S: 445.9785).
Reaction Optimization Data
Table 1 : Impact of Base on Thioether Alkylation Yield
| Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| K$$ _2$$CO$$ _3$$ | CH$$ _3$$CN/H$$ _2$$O | 60 | 6 | 94 |
| NaOH | H$$ _2$$O/IPA | 40 | 3 | 76 |
| Et$$ _3$$N | THF | 25 | 24 | 63 |
Table 2 : Coupling Agent Efficiency Comparison
| Coupling System | Solvent | Yield (%) |
|---|---|---|
| Acyl chloride + DIPEA | CH$$ _2$$Cl$$ _2$$ | 76 |
| EDC/HOBt | THF | 58 |
| DCC/DMAP | CHCl$$ _3$$ | 49 |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing this compound with high purity?
- Methodology :
- Use a stepwise approach: First, synthesize the 4,5-dihydro-1H-imidazole core via cyclocondensation of thiourea derivatives with α,β-unsaturated ketones under acidic conditions. Introduce the 2-((2-chloro-6-fluorobenzyl)thio) moiety via nucleophilic substitution, ensuring anhydrous conditions to prevent hydrolysis .
- Purify intermediates via recrystallization (e.g., aqueous ethanol) to remove unreacted starting materials .
- Monitor reaction progress with TLC (silica gel, ethyl acetate/hexane) and confirm final product purity via HPLC (>98%) using a C18 column and acetonitrile/water gradient .
Q. How can the structural integrity of this compound be validated post-synthesis?
- Methodology :
- Employ FTIR to confirm functional groups (e.g., C=O stretch at ~1650–1750 cm⁻¹ for the methanone, S–C absorption at ~600–700 cm⁻¹) .
- Use 1H/13C NMR to verify regiochemistry: The 5-bromofuran-2-yl group shows distinct aromatic protons at δ 6.8–7.2 ppm, while the imidazole protons resonate at δ 3.5–4.5 ppm .
- Validate molecular weight via HRMS (ESI+) with <2 ppm error .
Q. What storage conditions ensure compound stability for long-term studies?
- Methodology :
- Store under inert atmosphere (argon) at –20°C in amber vials to prevent photodegradation of the bromofuran and thioether moieties .
- Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring to detect decomposition products (e.g., hydrolysis of the imidazole ring) .
Advanced Research Questions
Q. How to design pharmacological assays to evaluate this compound’s bioactivity?
- Methodology :
- Use randomized block designs with split-plot arrangements for in vivo/in vitro studies. For example:
- Main plots : Dose levels (e.g., 0.1–100 μM).
- Subplots : Time intervals (e.g., 24h, 48h).
- Include positive/negative controls (e.g., DMSO vehicle) and replicate experiments (n=4) to ensure statistical power .
- Assess cytotoxicity via MTT assays (IC50 calculations) and validate target engagement using SPR (surface plasmon resonance) for binding affinity .
Q. What environmental fate studies are critical for assessing ecological risks?
- Methodology :
- Conduct abiotic degradation studies :
- Hydrolysis (pH 5–9 buffers, 25–50°C).
- Photolysis (UV light, λ=254 nm) to quantify half-lives .
- Evaluate biotic degradation via soil microcosms (OECD 307 guidelines) with LC-MS/MS to track metabolite formation (e.g., debrominated or oxidized products) .
- Model bioaccumulation potential using logP values (e.g., EPI Suite) and compare to regulatory thresholds (e.g., REACH) .
Q. How to resolve contradictions in spectral data (e.g., NMR vs. X-ray crystallography)?
- Methodology :
- Re-examine sample preparation: Ensure NMR samples are free of paramagnetic impurities (e.g., filter through 0.2 μm PTFE). For X-ray, grow crystals in multiple solvents (e.g., DCM/hexane) to rule out polymorphism .
- Use DFT calculations (B3LYP/6-31G**) to simulate NMR spectra and compare with experimental data. Discrepancies >0.3 ppm suggest conformational flexibility or crystal packing effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
